molecular formula C12H19N B2544491 (2S)-3-Benzylpentan-2-amine CAS No. 2248220-59-7

(2S)-3-Benzylpentan-2-amine

Cat. No. B2544491
M. Wt: 177.291
InChI Key: KOUNZUPXGIVFIA-NUHJPDEHSA-N
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Description

(2S)-3-Benzylpentan-2-amine is a chemical compound that belongs to the class of amphetamines. It is also known as 2-Amino-4,5-dimethylphenylpropane or buphedrone. This compound has gained significant attention in recent years due to its potential use in scientific research. In

Mechanism Of Action

The mechanism of action of (2S)-3-Benzylpentan-2-amine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Additionally, (2S)-3-Benzylpentan-2-amine has been found to act as a substrate for the transporters that are responsible for the uptake of dopamine, norepinephrine, and serotonin, further increasing their concentration in the synaptic cleft.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S)-3-Benzylpentan-2-amine are similar to those of other amphetamines. It acts as a stimulant and can increase alertness, concentration, and energy. It has also been found to increase heart rate, blood pressure, and body temperature. Prolonged use of (2S)-3-Benzylpentan-2-amine can lead to addiction, tolerance, and withdrawal symptoms.

Advantages And Limitations For Lab Experiments

(2S)-3-Benzylpentan-2-amine has several advantages for lab experiments. It is a potent and selective substrate for the transporters that are responsible for the uptake of dopamine, norepinephrine, and serotonin. This makes it a useful tool for studying the mechanisms of neurotransmitter transport and release. However, its effects on the central nervous system are similar to those of other amphetamines, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on (2S)-3-Benzylpentan-2-amine. One potential area of study is its effects on the immune system. Recent research has suggested that amphetamines can modulate the immune response, and (2S)-3-Benzylpentan-2-amine may have similar effects. Another potential area of study is its effects on neuroplasticity. Amphetamines have been found to enhance neuroplasticity, and (2S)-3-Benzylpentan-2-amine may have similar effects. Finally, (2S)-3-Benzylpentan-2-amine could be used as a tool to study the mechanisms of addiction and withdrawal.

Synthesis Methods

The synthesis of (2S)-3-Benzylpentan-2-amine involves the reduction of 4,5-dimethyl-2-nitropropiophenone using sodium borohydride in the presence of benzyl chloride. This reaction yields (2S)-3-Benzylpentan-2-amine as the final product. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

(2S)-3-Benzylpentan-2-amine has been used in scientific research to study its effects on the central nervous system. It is a psychoactive drug that acts as a stimulant and has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a crucial role in regulating mood, motivation, and reward.

properties

IUPAC Name

(2S)-3-benzylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUNZUPXGIVFIA-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Benzylpentan-2-amine

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